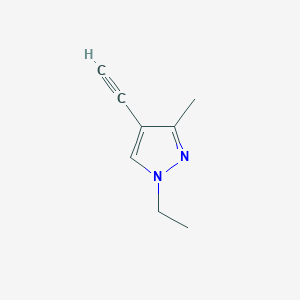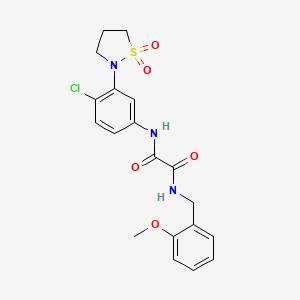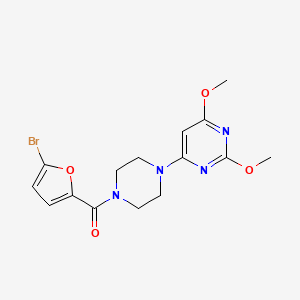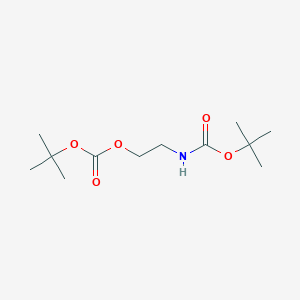![molecular formula C22H26N6O2S B2544515 N-(2-(4-(propilamino)-6-(propiltio)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzofurano-2-carboxamida CAS No. 946211-42-3](/img/structure/B2544515.png)
N-(2-(4-(propilamino)-6-(propiltio)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)benzofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmaceutical research. It belongs to the pyrazolopyrimidine class of compounds, known for their diverse biological activities and potential therapeutic applications. The complex structure of this compound combines multiple functional groups, each contributing to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
This compound has significant potential in various research domains:
Chemistry: : As a precursor or intermediate for synthesizing other complex molecules.
Biology: : Investigated for its role in modulating biological pathways, potentially affecting cellular processes.
Medicine: : Explored for therapeutic potential in treating diseases, given its bioactivity.
Industry: : Used in the development of new materials or as a catalyst in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves a multi-step process. Typically, it begins with the preparation of the pyrazolopyrimidine core, which is then functionalized to introduce the propylamino and propylthio groups. The final step involves the coupling of this intermediate with benzofuran-2-carboxylic acid under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane, at room temperature.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and efficiency. This may involve the use of more robust catalysts, improved purification methods like recrystallization or chromatographic techniques, and stringent control of reaction conditions to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the propylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the nitro or azido derivatives (if present) on the benzofuran ring.
Substitution: : The amino and thio groups in the pyrazolopyrimidine moiety make it susceptible to various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: : Hydrogenation using a palladium catalyst, or reduction using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines or thiols can be introduced under basic conditions, often using bases like sodium hydride (NaH) in aprotic solvents like DMF.
Major Products Formed
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups, enhancing the compound's versatility.
Mecanismo De Acción
The compound's mechanism of action involves interaction with specific molecular targets, often proteins or enzymes, disrupting or modulating their activity. This interaction can trigger a cascade of biochemical pathways, ultimately leading to the compound's observed biological effects. The exact mechanism can vary, involving binding to active sites, altering protein conformation, or affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Similar structure but with a different carboxamide group.
N-(2-(4-(methylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide: : Methyl instead of propyl groups.
Uniqueness
What sets N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide apart is the combination of propylamino and propylthio groups, which may confer unique properties such as enhanced stability, specific biological activity, and better pharmacokinetics compared to its analogs.
This compound, with its rich structural and functional characteristics, continues to be an intriguing subject for scientific exploration, offering potential across various fields of study.
Propiedades
IUPAC Name |
N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-3-9-23-19-16-14-25-28(20(16)27-22(26-19)31-12-4-2)11-10-24-21(29)18-13-15-7-5-6-8-17(15)30-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,29)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBMYESTRASVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(N-methylmethanesulfonamido)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2544433.png)


![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)


![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)

![5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2544444.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2544446.png)




